molecular formula C18H16O6 B14332737 3-Hydroxy-5,7,8-trimethoxyflavone CAS No. 103393-10-8

3-Hydroxy-5,7,8-trimethoxyflavone

Cat. No.: B14332737
CAS No.: 103393-10-8
M. Wt: 328.3 g/mol
InChI Key: WAWJFYVZZGEXBU-UHFFFAOYSA-N
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Description

3-Hydroxy-5,7,8-trimethoxyflavone: is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This particular compound is characterized by the presence of three methoxy groups and one hydroxyl group attached to the flavone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7,8-trimethoxyflavone typically involves the following steps :

    Starting Material: The synthesis begins with 2,3,4,6-tetramethoxyacetophenone.

    Bromination: The acetophenone is brominated using cupric bromide in a chloroform-ethyl acetate mixture to yield the corresponding bromoacetophenone.

    Cyclization: The bromoacetophenone undergoes cyclization with p-methoxybenzoic anhydride via the Allan-Robinson reaction to form 3-hydroxy-4’,5,7,8-tetramethoxyflavone.

    Selective Demethylation: The 5-methoxy group is selectively cleaved using anhydrous aluminum bromide in acetonitrile, resulting in this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5,7,8-trimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroflavones.

    Substitution: Formation of various substituted flavones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Hydroxy-5,7,8-trimethoxyflavone is used as a building block in organic synthesis to create more complex flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of polymethoxyflavones.

Biology: This compound has shown potential in biological studies due to its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions.

Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It is studied for its potential to inhibit tumor growth and reduce inflammation in various disease models .

Industry: In the food and cosmetic industries, this compound is explored for its antioxidant properties, which can help in preserving products and protecting skin from oxidative damage.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,7,8-trimethoxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    5-Hydroxy-3,7,4’-trimethoxyflavone: Similar structure with a hydroxyl group at the 5-position.

    7-Hydroxy-5,3’,4’-trimethoxyflavone: Hydroxyl group at the 7-position.

    5,7-Dihydroxy-3,6,8-trimethoxyflavone: Additional hydroxyl group at the 7-position.

Uniqueness: 3-Hydroxy-5,7,8-trimethoxyflavone is unique due to its specific arrangement of methoxy and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position and methoxy groups at the 5, 7, and 8 positions provides distinct antioxidant and anti-inflammatory properties compared to other similar flavonoids.

Properties

CAS No.

103393-10-8

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

3-hydroxy-5,7,8-trimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-9-12(22-2)17(23-3)18-13(11)14(19)15(20)16(24-18)10-7-5-4-6-8-10/h4-9,20H,1-3H3

InChI Key

WAWJFYVZZGEXBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC

Origin of Product

United States

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